

validating 2-hexenedinitrile structure by spectroscopy

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: 2-Hexenedinitrile

CAS No.: 13042-02-9

Cat. No.: S1508165

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Compound Identification & Properties

Property	Details
Chemical Name	(Z)-hex-2-enedinitrile; (E)-hex-2-enedinitrile [1] [2]
CAS Number	2141-58-4 ((Z) isomer); 13042-02-9 ((E) isomer) [1] [2]
Molecular Formula	C ₆ H ₆ N ₂ [1] [2]
Molecular Weight	106.12-106.13 g/mol [1] [2]
Synonym	1,4-Dicyanobutene, 3-Hexenedinitrile [1] [3]
Boiling Point	~297.3 °C (at 760 mmHg, for (E) isomer) [2]
Density	~0.983 g/cm ³ (for (E) isomer) [2]
SMILES	Canonical: C(CC#N)C=CC#N [2]

Key Spectral Features to Investigate

Based on the core structure of **2-hexenedinitrile** and general spectroscopy principles, here are the critical regions and signals to target in your experiments.

Infrared (IR) Spectroscopy

The table below outlines the key functional groups and their expected absorption ranges [4].

Functional Group	Bond	Expected Vibration Frequency (cm ⁻¹)
Nitrile Group	C≡N Stretch	~2200-2260
Alkene Group	C=C Stretch	~1600-1680
Alkene Group	=C-H Stretch	> 3000

Nuclear Magnetic Resonance (NMR) Spectroscopy

The table below provides a preliminary prediction of the NMR signals [5].

Nucleus	Expected Chemical Shift (δ)	Notes
¹³ C NMR	~115-120 ppm	Carbon atoms in nitrile groups (C≡N)
¹³ C NMR	~115-140 ppm	Carbon atoms in alkene group (C=C)
¹ H NMR	~5.0-6.5 ppm	Protons attached to the alkene carbons (=C-H)

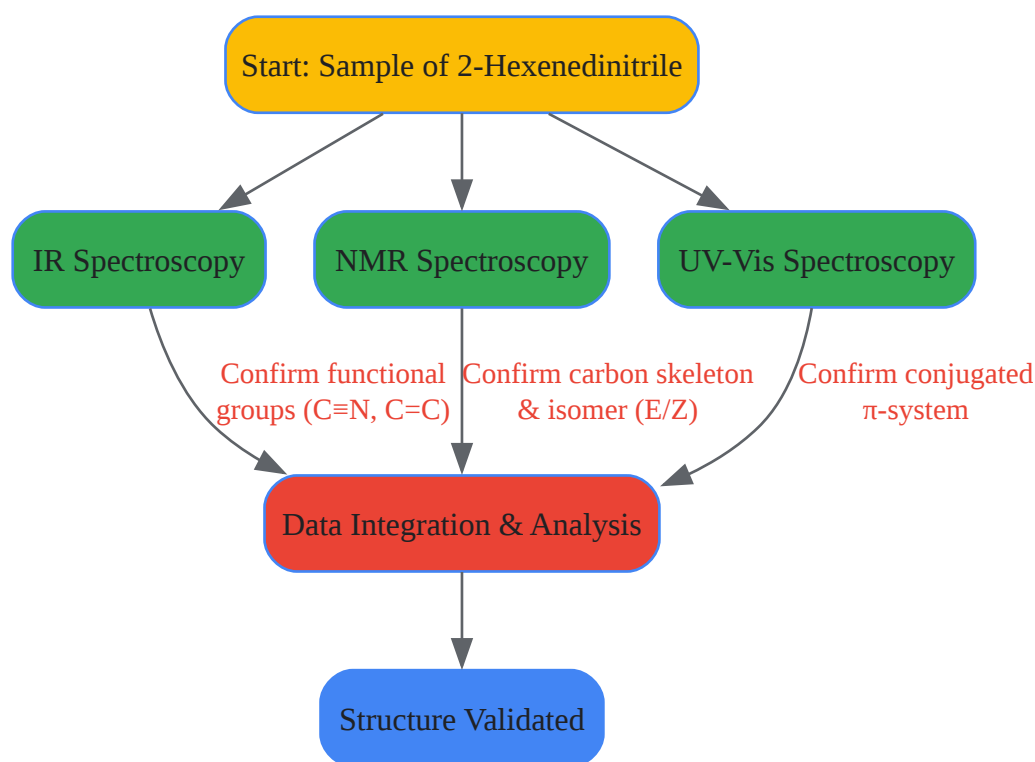
The coupling constant (**J**) of the alkene protons in the ¹H NMR spectrum is a **critical parameter for determining the isomer** (E or Z), as trans (E) couplings are typically larger than cis (Z) couplings [5].

Ultraviolet-Visible (UV-Vis) Spectroscopy

The compound is expected to absorb in the UV region due to the $\pi \rightarrow \pi^*$ transitions of its conjugated system, where the alkene double bond is in conjugation with one or both nitrile groups [6]. The exact λ_{\max} and molar absorptivity (ϵ) must be determined experimentally.

Proposed Validation Workflow

To guide your experimental process, you can follow this general workflow for structural validation.



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How to Proceed Without Direct Data

Since direct experimental data for **2-hexenedinitrile** is scarce in the public domain, here are practical steps you can take:

- **Consult Specialized Databases:** Access commercial spectral databases like **SciFinder**, **Reaxys**, or **SDBS** (Spectral Database for Organic Compounds). These often contain curated IR, NMR, and Mass Spectra for a vast number of compounds.

- **Perform Computational Predictions:** Use computational chemistry software to simulate the IR and NMR spectra of both the (E) and (Z) isomers of **2-hexenedinitrile**. This provides a theoretical benchmark for comparison with your experimental results.
- **Synthesize and Characterize:** If the compound is not commercially available, you may need to synthesize it using published routes [1] [7] and record its full spectroscopic profile.

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References

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To cite this document: Smolecule. [validating 2-hexenedinitrile structure by spectroscopy]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b1508165#validating-2-hexenedinitrile-structure-by-spectroscopy]

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